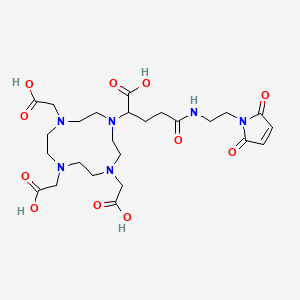
Maleimide-DOTA-GA
Overview
Description
Maleimide-DOTA-GA is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a macrocyclic chelator, which forms stable complex with metals .
Synthesis Analysis
The synthesis of Maleimide-DOTA-GA involves several steps. A readily and rapidly accessible triazine dendrimer was manipulated in four steps with 23% overall yield to give a construct displaying four maleimide groups and DOTA . The maleimide groups of the dendrimer are sensitive to hydrolysis under basic conditions . The addition of up to four molecules of water can be observed via mass spectrometry and HPLC .Molecular Structure Analysis
The chemical formula of Maleimide-DOTA-GA is C25H38N6O11 . The molecular weight is 598.60 . The maleimide groups of the dendrimer are sensitive to hydrolysis under basic conditions .Chemical Reactions Analysis
The reaction between a thiol and a maleimide to generate a thiosuccinimide product is currently one of the most popular methods for site-selective modification of cysteine residues in bioconjugation technology . The thiol-maleimide reaction is a type of click chemistry reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of Maleimide-DOTA-GA include its white color and powder form . The maleimide groups of the dendrimer are sensitive to hydrolysis under basic conditions .Scientific Research Applications
Radiolabeling of Bioactive Molecules
Maleimido-mono-amide-DOTA (DOTA-Mal) is a chemo-specific chelator that holds significant potential for 68Ga labeling of bioactive molecules . It can react specifically with free sulfhydryl groups under mild conditions . This property makes it an effective tool for site-specific radiolabeling, which is essential in molecular probe synthesis .
Development of PET Probes
The use of Maleimide-DOTA-GA is instrumental in the development of positron emission tomography (PET) probes . PET plays an important role in precision medicine, as it allows for the identification of molecular targets and visualization of biological processes . Maleimide-DOTA-GA facilitates the development and translation applications of a variety of 68Ga-labeled PET probes .
Labeling of Antibodies
Maleimide-DOTA-GA can be used in the radiolabeling of antibodies . The radiolabeling process is crucial for immuno-PET, and it needs to be fast, mild, efficient, and reproducible . Maleimide-DOTA-GA, when paired with the right radiometal, can be an ideal choice for this process .
Preservation of Bioactivity
One of the significant advantages of using Maleimide-DOTA-GA is that it preserves the bioactivity of the molecules it labels . This is particularly important in the field of radiopharmaceuticals, where the bioactivity of the labeled molecules must be maintained .
Site-Specific Labeling
Maleimide-DOTA-GA allows for site-specific labeling, which is a critical aspect of radiopharmaceutical development . This is because free sulfhydryl groups, with which Maleimide-DOTA-GA reacts, are relatively less common in most biomolecules and can serve as site-specific radiolabeling targets .
Versatility in Labeling
Maleimide-DOTA-GA is versatile and can be used to label a variety of bioactive molecules . This versatility makes it a valuable tool in the field of molecular probe synthesis .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Maleimide-DOTA-GA is a macrocyclic chelator that forms stable complexes with metals . It specifically reacts with free sulfhydryl groups, such as those found in cysteine residues . This makes it an effective tool for site-specific labeling of biomolecules, particularly those containing free sulfhydryl groups .
Mode of Action
The primary interaction of Maleimide-DOTA-GA is with free sulfhydryl groups, typically found in cysteine residues of proteins . The maleimide group in the compound forms a covalent bond with the sulfhydryl group, resulting in a stable adduct . This reaction is highly selective and occurs under mild conditions, which helps to preserve the bioactivity of the target molecule .
Biochemical Pathways
The specific biochemical pathways affected by Maleimide-DOTA-GA depend on the biomolecule it is bound to. As a chelator, it can form complexes with various metal ions, which can then be used for radiolabeling of biomolecules . This allows for the tracking of these molecules in biological systems, providing valuable information about their distribution and function .
Pharmacokinetics
The pharmacokinetics of Maleimide-DOTA-GA are largely determined by the properties of the biomolecule it is bound to. As a radiolabeled compound, it can be tracked in vivo, providing information about its distribution, metabolism, and excretion . The compound has been shown to have good stability and a long half-life in blood, making it suitable for blood pool PET imaging .
Result of Action
The primary result of Maleimide-DOTA-GA action is the formation of a stable, radiolabeled complex with a target biomolecule . This allows for the in vivo tracking of the biomolecule, providing valuable information about its distribution and function. For example, it has been used to successfully detect transient micro-bleeding in a rat model .
Action Environment
The action of Maleimide-DOTA-GA can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of the maleimide-thiol reaction . Furthermore, the presence of other biomolecules with free sulfhydryl groups can potentially compete with the target molecule for binding with Maleimide-DOTA-GA .
properties
IUPAC Name |
5-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-5-oxo-2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N6O11/c32-19(26-5-6-31-20(33)3-4-21(31)34)2-1-18(25(41)42)30-13-11-28(16-23(37)38)9-7-27(15-22(35)36)8-10-29(12-14-30)17-24(39)40/h3-4,18H,1-2,5-17H2,(H,26,32)(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHFVHQBEMKKMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CCC(=O)NCCN2C(=O)C=CC2=O)C(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N6O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Maleimide-DOTA-GA | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![t-Butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate](/img/structure/B6297579.png)
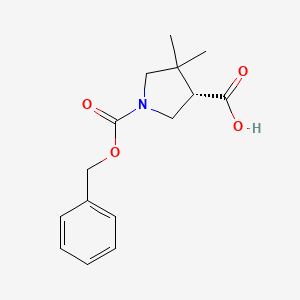
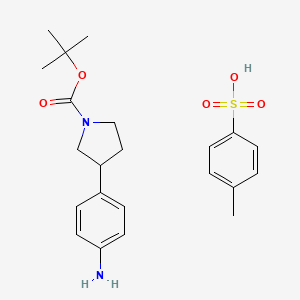
![(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297606.png)
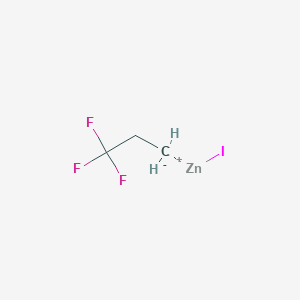
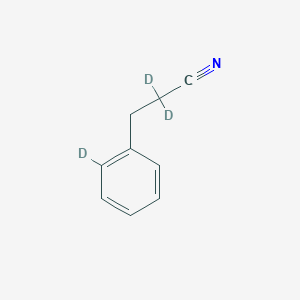
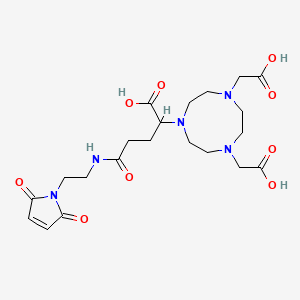
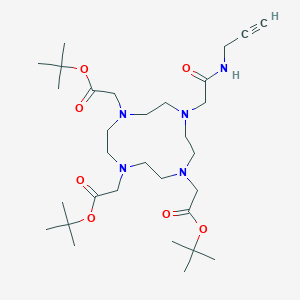
![[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol](/img/structure/B6297677.png)
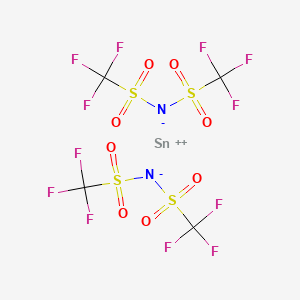
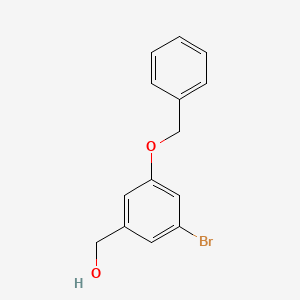
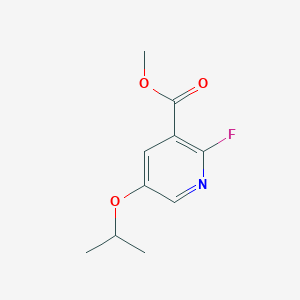
![[3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol](/img/structure/B6297693.png)
